molecular formula C10H18O B3434818 Isomenthone CAS No. 36977-92-1

Isomenthone

Cat. No. B3434818
CAS RN: 36977-92-1
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-IUCAKERBSA-N
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Description

Isomenthone is a monoterpenoid compound with the molecular formula C10H18O . It is a constituent of some commercial essential oils with antimicrobial and antioxidant properties . It can be dissolved in alcohol and ether solvents, but is insoluble in water . It is often used in products such as candy, chewing gum, mint candy, toothpaste, and mouthwash due to its refreshing rosemary and mint aroma .


Synthesis Analysis

The synthesis of Isomenthone can be achieved through the hydrogenation of piperitone . In the Symrise process, thymol is synthesized from m-cresol. Catalytic hydrogenation gives a mixture of (-)-Menthone and (+)-Isomenthone .


Molecular Structure Analysis

Isomenthone may exist with the isopropyl and the methyl group substituent either equatorial or axial, which in turn influences the cyclohexane configuration . The crystal and molecular structures of two configurational isomers of the title compound have been determined by three-dimensional, single-crystal X-ray diffractometry .


Chemical Reactions Analysis

The catalytic hydrogenation of an optically active mixture of (-)-menthone and (+)-isomenthone was studied. The catalysts Raney nickel and Ni/SiO2 were used for these hydrogenations . Three types of catalysts were found to be very active and selective in the formation of menthone and isomenthone: AgSr/SiO2, CuO distributed on a basic support and RuMnCe/CeO2 .


Physical And Chemical Properties Analysis

Isomenthone has a molar mass of 154.24 g/mol and a density of 0.991 g/cm³ . It has a boiling point of 82 °C and a melting point of -35 °C . It is insoluble in water but slightly soluble in Ethyl Acetate and Methanol .

Safety And Hazards

Isomenthone should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Future research directions should point to the application of plant biotechnology with a significant role in conservation strategy and to stimulate commercial interest .

properties

IUPAC Name

(2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](C(=O)C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315467
Record name (1S,4S)-Isomenthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless slightly oily liquid with a peppermint odour
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Isomenthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.895-0.925
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isomenthone, (+/-)-

CAS RN

18309-28-9, 491-07-6, 36977-92-1
Record name (1S,4S)-Isomenthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18309-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Isomenthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomenthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomenthone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018309289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4S)-Isomenthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-isomenthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMENTHONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WZ3E2G6CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOMENTHONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11T7AFM2DS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isomenthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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